

Preclinical Oncology Studies of TVB-3664: A Technical Guide

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Compound of Interest

Compound Name: TVB-3664

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies of **TVB-3664**, a potent and selective inhibitor of Fatty Acid Synthase (FASN), in the context of oncology. **TVB-3664** is an orally bioavailable, reversible inhibitor that has demonstrated anti-tumor activity in a variety of preclinical cancer models. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying mechanisms and workflows.

Mechanism of Action

TVB-3664 targets FASN, a key enzyme in the de novo lipogenesis pathway, which is responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA. In many cancer cells, there is an increased reliance on this pathway to produce lipids necessary for cell membrane formation, signaling, and energy storage, making FASN an attractive therapeutic target. Inhibition of FASN by **TVB-3664** leads to a reduction in cellular palmitate levels, which in turn disrupts various cellular processes crucial for tumor cell proliferation and survival. The IC₅₀ values for **TVB-3664** in inhibiting human and mouse cell palmitate synthesis are 18 nM and 12 nM, respectively^{[1][2]}.

One of the downstream effects of FASN inhibition by **TVB-3664** is the significant reduction of tubulin palmitoylation and mRNA expression^{[1][2][3]}. This disruption of post-translational modification of tubulin can interfere with microtubule organization, a mechanism that may contribute to the synergistic anti-tumor effects observed when **TVB-3664** is combined with taxane-based chemotherapies^[3].

In Vitro Efficacy

TVB-3664 has demonstrated anti-proliferative activity across a range of cancer cell lines. The tables below summarize the reported in vitro efficacy data.

Table 1: In Vitro Activity of **TVB-3664** in Cancer Cell Lines

Cell Line	Cancer Type	Concentration	Incubation Time	Effect	Reference
Calu-6	Non-small-cell lung cancer	50 nM	48 h	FASN inhibition, reduced tubulin palmitoylation	[3]
A549	Non-small-cell lung cancer	50 nM	72 h	FASN inhibition	[3]
CaCo2	Colorectal Cancer	0-1 μ M	7 days	Anti-tumor activity	[1] [2]
HT29	Colorectal Cancer	0-1 μ M	7 days	Anti-tumor activity	[1] [2]
LIM2405	Colorectal Cancer	0-1 μ M	7 days	Anti-tumor activity	[1] [2]
Pt 93	Primary Colorectal Cancer	0.2 μ M	6 days	Increased CD36 mRNA and protein expression	[4]
Pt 130	Primary Colorectal Cancer	0.2 μ M	6 days	Increased CD36 mRNA and protein expression	[4]

In Vivo Efficacy

Preclinical studies using patient-derived xenograft (PDX) and other murine models have shown the anti-tumor potential of **TVB-3664** as a monotherapy and in combination with other agents.

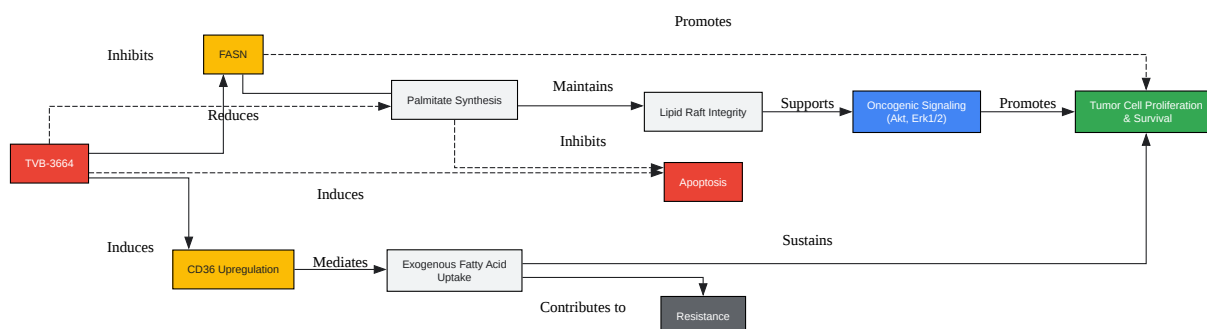
Table 2: In Vivo Monotherapy Efficacy of **TVB-3664** in Xenograft Models

Model	Cancer Type	Dosage	Administration	Duration	Key Findings	Reference
Colorectal Cancer PDX (Pt 2614)	Colorectal Cancer	3 mg/kg	Oral gavage, daily	4 weeks	30% reduction in average tumor weight	[1] [2]
Colorectal Cancer PDX (Pt 2449PT)	Colorectal Cancer	3 mg/kg	Oral gavage, daily	4 weeks	37.5% reduction in average tumor weight	[1] [2]
Colorectal Cancer PDX (Pt 2402)	Colorectal Cancer	6 mg/kg	Oral gavage, daily	4 weeks	51.5% reduction in average tumor weight	[1] [2]
sgPTEN/c-MET Murine Model	Hepatocellular Carcinoma	Not specified	Not specified	Not specified	Moderate efficacy as monotherapy	[5]
c-MYC-driven Murine Model	Hepatocellular Carcinoma	Not specified	Not specified	Not specified	Improved therapeutic efficacy of sorafenib and cabozantinib	[5]
Lung, Ovarian, Prostate, Pancreatic Xenografts	Various	Not specified	Not specified	Not specified	Inhibition of tumor growth, with regression	[3]

Signaling Pathways and Mechanisms of Resistance

The anti-tumor effects of **TVB-3664** are associated with the modulation of several key oncogenic signaling pathways. Studies in colorectal cancer models have shown that **TVB-3664** treatment alters the Akt, Erk1/2, and AMPK pathways[1][6][7]. However, the activation of Akt and AMPK has also been implicated as a potential mechanism of resistance to FASN inhibition[6].

A compensatory mechanism to FASN inhibition has been identified involving the upregulation of the fatty acid transporter CD36. Inhibition of FASN with **TVB-3664** leads to an increase in CD36 expression, which may allow cancer cells to sustain proliferation by increasing the uptake of exogenous fatty acids[4][8]. This suggests that a combination therapy targeting both FASN and CD36 could be a promising therapeutic strategy[4].



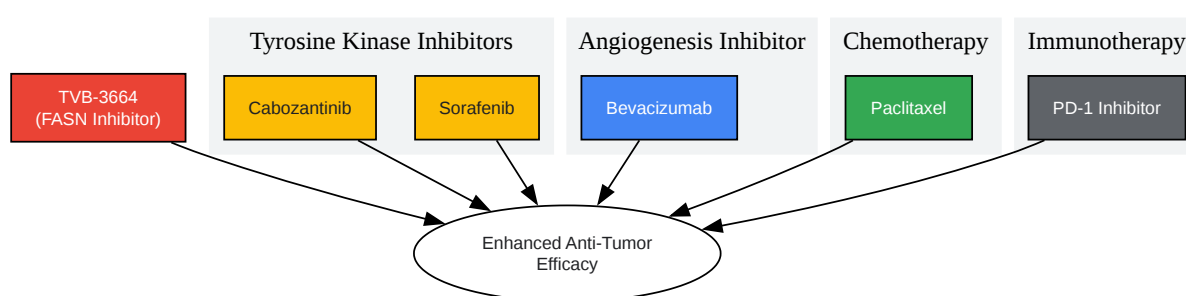
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Mechanism of Action and Resistance Pathway for **TVB-3664**.

Combination Therapies

The preclinical data suggests that **TVB-3664** may be more effective when used in combination with other anti-cancer agents.

- With Cabozantinib and Sorafenib: In hepatocellular carcinoma models, **TVB-3664** in combination with the tyrosine kinase inhibitor cabozantinib led to tumor regression and synergistically downregulated cancer-related pathways, particularly the AKT/mTOR pathway[5][9]. It also improved the efficacy of sorafenib in a FASN-dependent HCC model[5].
- With Bevacizumab: Combination treatment with the VEGF inhibitor bevacizumab resulted in increased tumor growth inhibition compared to single-agent therapy[10].
- With Paclitaxel: As mentioned earlier, the disruption of tubulin palmitoylation by **TVB-3664** provides a strong rationale for its combination with taxanes like paclitaxel, with promising early clinical activity observed[11].
- With PD-1 Immunotherapy: Preclinical studies have shown that combining FASN inhibition with PD-1 immunotherapy can enhance anti-tumor efficacy in xenograft models[10].



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Synergistic Combinations with **TVB-3664**.

Experimental Protocols

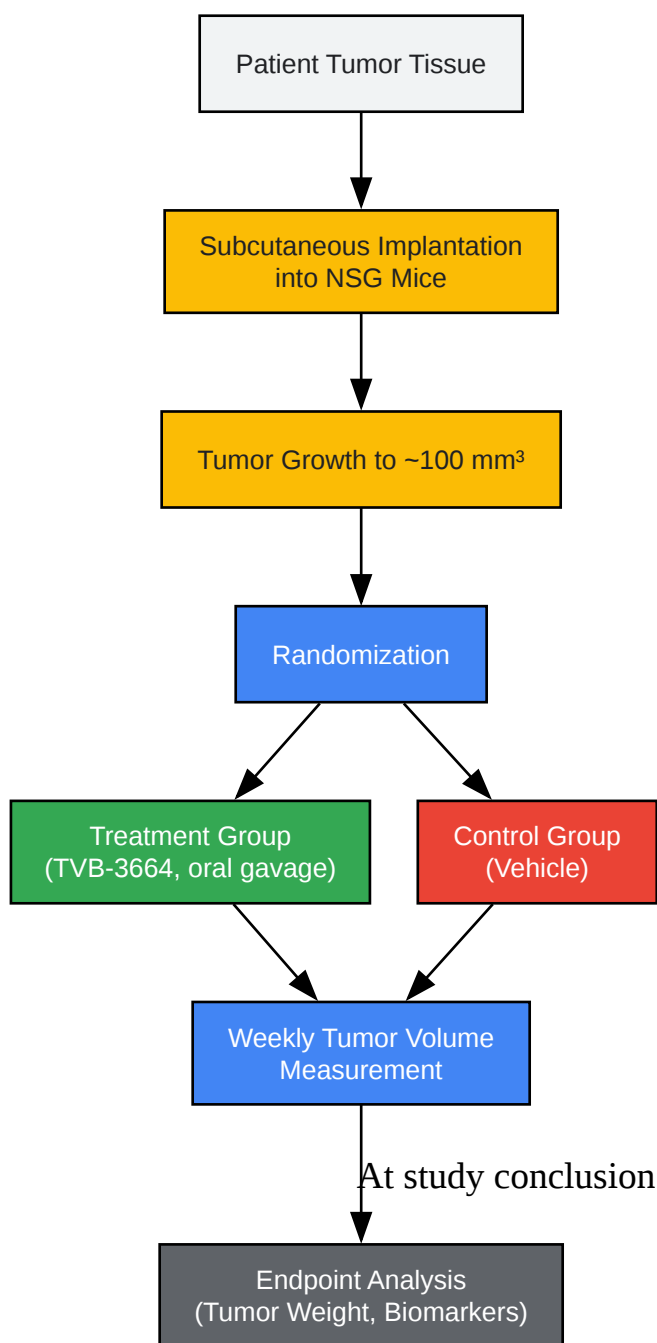
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the typical experimental protocols used in the evaluation of **TVB-3664**.

In Vitro Cell Proliferation Assay

- **Cell Lines:** Various cancer cell lines (e.g., CaCo2, HT29, LIM2405) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- **Treatment:** Cells are seeded in multi-well plates and treated with a range of concentrations of **TVB-3664** (e.g., 0-1 μ M) for a specified duration (e.g., 7 days)[1][2].
- **Analysis:** Cell viability is assessed using standard methods such as the CellTiter-Glo® Luminescent Cell Viability Assay.

Patient-Derived Xenograft (PDX) Models

- **Animal Models:** Immunocompromised mice, such as NOD-SCID-IL2rg^{-/-} (NSG) mice, are used[1][2].
- **Tumor Implantation:** Tumor fragments from patient resections are surgically implanted subcutaneously into the flanks of the mice[8].
- **Treatment:** Once tumors reach a specified volume (e.g., 100 mm³), mice are randomized into treatment and control groups. **TVB-3664** is administered, typically by oral gavage, at a defined dose and schedule (e.g., 3-6 mg/kg daily for 4-6 weeks)[6]. The vehicle control is often 30% PEG400[6].
- **Tumor Measurement:** Tumor volume is measured periodically (e.g., weekly) using calipers, and calculated using the formula: $(\text{width}^2 \times \text{length}) / 2$ [6]. Tumor weight is measured at the end of the study[6].



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Typical Workflow for a **TVB-3664** PDX Study.

Western Blot Analysis

- Protein Extraction: Cells or tumor tissues are lysed to extract total protein.

- Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a membrane.
- Immunoblotting: Membranes are probed with primary antibodies against target proteins (e.g., pAkt, pErk1/2, CD36) and then with corresponding secondary antibodies.
- Detection: Protein bands are visualized using chemiluminescence.

Immunohistochemistry (IHC)

- Tissue Preparation: Formalin-fixed, paraffin-embedded tumor tissues are sectioned.
- Staining: Sections are stained with antibodies against proteins of interest (e.g., FASN).
- Scoring: The intensity and percentage of positive cells are scored to determine protein expression levels[1].

Conclusion

The preclinical data for **TVB-3664** demonstrates its potential as an anti-cancer agent, particularly in tumors that are highly dependent on de novo lipogenesis. Its mechanism of action through FASN inhibition affects multiple oncogenic signaling pathways and cellular processes. While monotherapy shows activity, the true potential of **TVB-3664** may lie in combination therapies that can overcome resistance mechanisms and enhance efficacy. Further research is warranted to identify predictive biomarkers for patient selection and to optimize combination strategies for clinical development.

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